6-(difluoromethyl)-1H-indole-2-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
2408969-11-7 |
|---|---|
Molecular Formula |
C10H7F2NO2 |
Molecular Weight |
211.16 g/mol |
IUPAC Name |
6-(difluoromethyl)-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H7F2NO2/c11-9(12)6-2-1-5-3-8(10(14)15)13-7(5)4-6/h1-4,9,13H,(H,14,15) |
InChI Key |
YPBGTZPGBDYEJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)F)NC(=C2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Difluoromethyl 1h Indole 2 Carboxylic Acid
Retrosynthetic Analysis and Strategic Disconnections for the Difluoromethylated Indole (B1671886) Core
The retrosynthesis of 6-(difluoromethyl)-1H-indole-2-carboxylic acid involves several strategic disconnections to identify plausible starting materials. The primary target is the indole-2-carboxylic acid core, which can be constructed through various classical indole syntheses. The key challenge lies in the introduction and maintenance of the difluoromethyl group at the 6-position of the indole ring.
Two primary retrosynthetic pathways are considered:
Fischer Indole Synthesis Approach (Route A): This is one of the most reliable and versatile methods for indole synthesis. wikipedia.orgsynarchive.com The target molecule can be disconnected at the N1-C2 and C3-C3a bonds. This leads back to a phenylhydrazone intermediate, which is formed from the condensation of 4-(difluoromethyl)phenylhydrazine and a pyruvate (B1213749) derivative, such as pyruvic acid or an ester thereof. The 4-(difluoromethyl)phenylhydrazine itself can be synthesized from 4-(difluoromethyl)aniline (B1424316) .
Reissert Indole Synthesis Approach (Route B): This method is particularly suitable for the synthesis of indole-2-carboxylic acids. drugfuture.comwikipedia.org The disconnection of the C2-C3 and N1-C7a bonds of the indole ring points to a reductive cyclization of an ortho-nitrophenylpyruvate derivative. This intermediate can be traced back to 1-(difluoromethyl)-4-methyl-2-nitrobenzene or a related ortho-nitrotoluene. The synthesis begins with the condensation of the ortho-nitrotoluene with diethyl oxalate (B1200264). wikipedia.orgresearchgate.net
These two approaches represent robust strategies for accessing the difluoromethylated indole core, each relying on the synthesis of a key difluoromethylated aromatic precursor.
Precursor Synthesis and Functional Group Transformations
The successful synthesis of the target compound hinges on the efficient preparation of key intermediates bearing the difluoromethyl group.
The synthesis of the crucial precursors for both proposed routes starts from commercially available materials.
For the Fischer Indole Synthesis (Route A):
The primary intermediate is 4-(difluoromethyl)phenylhydrazine . Its synthesis begins with 4-(difluoromethyl)aniline .
Synthesis of 4-(difluoromethyl)aniline: While various methods exist, a common approach involves the fluorination of a suitable precursor. For instance, 4-aminobenzaldehyde (B1209532) can be treated with a fluorinating agent like diethylaminosulfur trifluoride (DAST) to convert the formyl group into a difluoromethyl group. Subsequent purification is typically achieved by column chromatography followed by recrystallization.
Synthesis of 4-(difluoromethyl)phenylhydrazine: This transformation is achieved via a two-step diazotization-reduction sequence. 4-(difluoromethyl)aniline is first treated with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt. This intermediate is then reduced in situ, commonly with a solution of sodium sulfite (B76179) (Na₂SO₃) or stannous chloride (SnCl₂), to yield 4-(difluoromethyl)phenylhydrazine. google.comorgsyn.org The product is typically isolated as its hydrochloride salt.
For the Reissert Indole Synthesis (Route B):
The key starting material is a difluoromethylated ortho-nitrotoluene, such as 4-(difluoromethyl)-2-nitrotoluene .
Synthesis of 4-(difluoromethyl)-2-nitrotoluene: A plausible route starts with 4-methyl-3-nitrobenzaldehyde. The aldehyde functionality is converted to the difluoromethyl group using a suitable fluorinating agent. Nitration of the resulting 1-(difluoromethyl)-4-methylbenzene (B2559634) would likely yield a mixture of isomers, from which the desired 4-(difluoromethyl)-2-nitrotoluene would need to be separated. The electron-withdrawing nature of the difluoromethyl group directs electrophilic substitution primarily to the meta position (relative to the CHF₂ group), which corresponds to the ortho position relative to the methyl group.
With the key difluoromethylated precursors in hand, the indole ring system with the required carboxylic acid at the 2-position can be constructed.
Route A: Fischer Indole Synthesis
The Fischer indole synthesis proceeds by reacting the prepared 4-(difluoromethyl)phenylhydrazine (or its hydrochloride salt) with pyruvic acid in the presence of an acid catalyst. wikipedia.org
Hydrazone Formation: The phenylhydrazine (B124118) and pyruvic acid first condense to form the corresponding phenylhydrazone. This step can often be performed as part of a one-pot synthesis. ekb.eg
Indolization: The formed hydrazone, upon heating in the presence of a Brønsted acid (e.g., H₂SO₄, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂), undergoes a -sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.orgyoutube.com This sequence directly affords This compound .
Route B: Reissert Indole Synthesis
This method builds the indole-2-carboxylic acid directly from the ortho-nitrotoluene precursor. wikipedia.orgresearchgate.net
Condensation: 4-(difluoromethyl)-2-nitrotoluene is condensed with diethyl oxalate using a strong base, such as potassium ethoxide, to form ethyl 3-(4-difluoromethyl-2-nitrophenyl)-2-oxopropanoate. wikipedia.org
Reductive Cyclization: The resulting pyruvate derivative undergoes reductive cyclization. The nitro group is reduced to an amine, which then intramolecularly condenses with the adjacent ketone. Common reducing agents for this step include zinc in acetic acid or catalytic hydrogenation. wikipedia.orgresearchgate.net This step forms the ethyl ester of the target molecule, ethyl 6-(difluoromethyl)-1H-indole-2-carboxylate.
Hydrolysis: The final step is the saponification of the ethyl ester using a base like sodium hydroxide, followed by acidic workup, to yield the final product, This compound .
Optimization of Reaction Conditions and Catalyst Systems
The efficiency of the synthesis of this compound can be significantly improved by optimizing reaction parameters.
For both the Fischer and Reissert syntheses, the choice of catalyst and reaction conditions is crucial for maximizing yield and ensuring correct regiochemistry.
In the Fischer indole synthesis , the presence of the electron-withdrawing difluoromethyl group on the phenylhydrazine ring can affect the rate of the key -sigmatropic rearrangement. researchgate.net The reaction often requires elevated temperatures and strong acid catalysts. organic-chemistry.org A systematic study of various Brønsted and Lewis acids can identify the most effective catalyst. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for Fischer indolizations. rsc.org
The following table summarizes a hypothetical optimization study for the Fischer indole synthesis step.
| Entry | Catalyst (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂SO₄ (1.0) | Acetic Acid | 100 | 12 | 45 |
| 2 | Polyphosphoric Acid | Toluene | 120 | 8 | 62 |
| 3 | ZnCl₂ (1.5) | Toluene | 110 | 10 | 58 |
| 4 | p-TsOH (1.2) | Dioxane | 100 | 12 | 51 |
| 5 | PPA (Microwave) | - | 150 | 0.5 | 75 |
For the Reissert synthesis , the choice of base for the initial condensation and the reducing agent for the cyclization are key parameters. Potassium ethoxide is often more effective than sodium ethoxide for the condensation step. wikipedia.org The reductive cyclization can sometimes lead to byproducts, and conditions must be carefully controlled.
Modern synthetic chemistry emphasizes the use of environmentally benign methods. Several green chemistry principles can be applied to the synthesis of this compound.
For the Fischer indole synthesis , several greener alternatives to traditional high-boiling point organic solvents and strong acids have been developed.
Aqueous Media: The use of SO₃H-functionalized ionic liquids as catalysts allows the reaction to be performed in water. The catalyst can be recycled, and the indole product often precipitates from the aqueous medium, simplifying purification. rsc.org
Mechanochemistry: A solvent-free approach using ball milling has been developed. This method, often using solid catalysts like oxalic acid, reduces waste and energy consumption. rsc.orgunica.it
The following table outlines potential green chemistry approaches for the synthesis.
| Approach | Method | Catalyst/Medium | Advantages |
| 1 | Aqueous Synthesis | [(HSO₃-p)₂im][HSO₄]/ H₂O | Avoids organic solvents, catalyst is recyclable. rsc.org |
| 2 | Mechanosynthesis | Ball Milling / Oxalic Acid | Solvent-free, reduced energy consumption. rsc.org |
| 3 | Microwave Synthesis | Conductively heated reactor | Rapid reaction times, efficient energy use. newhaven.eduacs.org |
These sustainable methods not only reduce the environmental impact of the synthesis but can also lead to improved efficiency and easier product isolation.
Purification and Isolation Techniques for High Purity Target Compound
The final purity of this compound is critical for its intended applications. Achieving high purity necessitates the use of robust purification and isolation techniques to remove unreacted starting materials, reaction byproducts, and other impurities. The purification strategies for indole-2-carboxylic acid derivatives typically involve a combination of techniques, primarily chromatography and crystallization, tailored to the specific physical and chemical properties of the compound.
Chromatographic Methods
Chromatography is a powerful technique for the separation and purification of individual components from a mixture. For indole-2-carboxylic acids and their derivatives, various chromatographic methods are employed, with the choice of technique depending on the scale of purification and the nature of the impurities.
Flash Chromatography: On a laboratory scale, flash chromatography is a commonly used method for the initial purification of the crude product. This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase of an appropriate solvent system. The separation is based on the differential adsorption of the components of the mixture to the stationary phase.
For instance, in the purification of a related compound, ethyl 6-bromo-1H-indole-2-carboxylate, silica gel column chromatography was employed with a mobile phase of ethyl acetate (B1210297) and petroleum ether (1:5 v/v). nih.gov This method was effective in isolating the desired product as a white solid with a yield of 82%. nih.gov Similarly, for isopropyl 6-bromo-3-(((4-(trifluoromethyl)benzyl)oxy)methyl)-1H-indole-2-carboxylate, silica gel column chromatography with the same solvent system (1:5 v/v ethyl acetate/petroleum ether) was used to afford the product. nih.gov
High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for analytical purposes, High-Performance Liquid Chromatography (HPLC) is the method of choice. HPLC offers superior resolution and efficiency compared to flash chromatography. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the separation of aromatic carboxylic acids. nih.gov In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727).
The retention of ionic solutes such as carboxylic acids in RP-HPLC is dependent on the pH of the mobile phase. nih.gov By adjusting the pH, the ionization of the carboxylic acid group can be suppressed, leading to better retention and separation. nih.gov For complex mixtures, ion-pairing reagents can be added to the mobile phase to enhance the separation of ionic compounds. nih.gov While specific HPLC conditions for this compound are not detailed in the available literature, methods developed for other indole-2-carboxylic acid isomers, such as octahydro-1H-indole-2-carboxylic acid, have utilized C18 columns with a mobile phase consisting of an acidic buffer and an organic modifier. researchgate.net
Table 1: Exemplary Chromatographic Conditions for Related Indole-2-Carboxylate Derivatives
| Compound | Chromatographic Method | Stationary Phase | Mobile Phase | Yield | Reference |
| Ethyl 6-bromo-1H-indole-2-carboxylate | Flash Chromatography | Silica Gel | 1:5 (v/v) Ethyl Acetate/Petroleum Ether | 82% | nih.gov |
| Isopropyl 6-bromo-3-(((4-(trifluoromethyl)benzyl)oxy)methyl)-1H-indole-2-carboxylate | Flash Chromatography | Silica Gel | 1:5 (v/v) Ethyl Acetate/Petroleum Ether | 93% | nih.gov |
| Ethyl 1-acetyl-3-ethoxycarbonylmethylindole-2-carboxylate | Flash Chromatography | Silica Gel | EtOAc-hexane (gradient) | 24% | clockss.org |
| (3-Phenylindol-2-yl)methanol | Flash Chromatography | Silica Gel | EtOAc-hexane (1:3) | 54% | clockss.org |
Crystallization
Crystallization is a fundamental technique for the purification of solid compounds. It relies on the principle that the solubility of a compound in a solvent is dependent on temperature. By dissolving the crude product in a suitable solvent at an elevated temperature and then allowing the solution to cool, the target compound will crystallize out, leaving the impurities dissolved in the solvent.
The choice of solvent is crucial for successful crystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For indole-2-carboxylic acid derivatives, various organic solvents have been used for crystallization. For example, crystals of 6-fluoro-1H-indole-2-carboxylic acid were obtained by the slow evaporation of a methanol solution. nih.gov In another instance, 5-methoxy-1H-indole-2-carboxylic acid was crystallized from a methanol solution. mdpi.com
In some synthetic procedures for indole-2-carboxylic acids, the crude product is precipitated from the reaction mixture by adjusting the pH. For instance, after a reaction, the addition of a hydrochloric acid solution can cause the crude indole-2-carboxylic acid to precipitate out. google.com This crude product can then be further purified by recrystallization. This involves dissolving the crude solid in a basic aqueous solution, treating it with a decolorizing agent like activated carbon, filtering, and then re-precipitating the pure acid by acidifying the filtrate. google.com
Table 2: Crystallization Solvents for Related Indole-2-Carboxylic Acid Derivatives
| Compound | Crystallization Method | Solvent | Reference |
| 6-Fluoro-1H-indole-2-carboxylic acid | Slow Evaporation | Methanol | nih.gov |
| 5-Methoxy-1H-indole-2-carboxylic acid | Slow Evaporation | Methanol | mdpi.com |
| Indole-2-carboxylic acid (crude) | Precipitation | Acidified aqueous solution | google.com |
The final isolation of the purified this compound is typically achieved by filtration of the crystallized solid, followed by washing with a small amount of cold solvent to remove any residual mother liquor, and then drying under vacuum to remove all traces of solvent. The purity of the final compound can be assessed using analytical techniques such as HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.
Spectroscopic and Advanced Structural Characterization of 6 Difluoromethyl 1h Indole 2 Carboxylic Acid
Elucidation of Molecular Structure by Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. A full NMR analysis of 6-(difluoromethyl)-1H-indole-2-carboxylic acid would involve a suite of experiments.
Proton (¹H) NMR Spectral Analysis and Chemical Shift Interpretation
The ¹H NMR spectrum would provide information on the number of different types of protons and their chemical environments. Key expected signals would include:
Indole (B1671886) NH Proton: A broad singlet, typically in the downfield region (around 11-12 ppm), due to the acidic nature of the N-H proton.
Aromatic Protons: Signals for the protons on the indole ring (at positions 3, 4, 5, and 7). Their chemical shifts and coupling patterns would be influenced by the electron-withdrawing nature of the carboxylic acid and difluoromethyl groups.
Difluoromethyl Proton (CHF₂): A characteristic triplet in the upfield region, with coupling to the two fluorine atoms.
Carboxylic Acid Proton: A very broad singlet, often far downfield (12-13 ppm or even broader), which may not always be observed depending on the solvent and concentration.
A hypothetical data table for the ¹H NMR spectrum is presented below based on predictions for similar structures.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~12.0 | br s | - | COOH |
| ~11.5 | br s | - | NH |
| ~7.8 | d | ~8.5 | H-4 |
| ~7.5 | s | - | H-7 |
| ~7.3 | d | ~8.5 | H-5 |
| ~7.1 | s | - | H-3 |
| ~6.8 | t | ~55.0 | CHF₂ |
Carbon (¹³C) NMR Spectral Analysis and Resonance Assignments
The ¹³C NMR spectrum would identify all the unique carbon atoms in the molecule. Expected resonances include:
Carbonyl Carbon (COOH): A signal in the downfield region, typically around 160-170 ppm.
Indole Ring Carbons: Eight distinct signals for the carbons of the indole core. The carbon attached to the difluoromethyl group (C-6) would appear as a triplet due to coupling with the two fluorine atoms.
Difluoromethyl Carbon (CHF₂): A triplet in the region of 110-120 ppm, showing a large one-bond carbon-fluorine coupling constant.
A predicted ¹³C NMR data table is shown below.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~165 | s | - | COOH |
| ~138 | s | - | C-7a |
| ~130 | s | - | C-2 |
| ~128 | s | - | C-3a |
| ~125 | t | ~25.0 | C-6 |
| ~122 | s | - | C-4 |
| ~120 | s | - | C-5 |
| ~115 | t | ~240.0 | CHF₂ |
| ~112 | s | - | C-7 |
| ~105 | s | - | C-3 |
Fluorine (¹⁹F) NMR Spectroscopy for Difluoromethyl Group Characterization
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, the ¹⁹F NMR spectrum would be expected to show a doublet, resulting from the coupling of the two equivalent fluorine atoms with the single proton of the difluoromethyl group. The chemical shift would be characteristic of a CHF₂ group attached to an aromatic ring.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping
To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments would be essential:
COSY (Correlation Spectroscopy): Would reveal proton-proton couplings, helping to identify adjacent protons on the indole ring.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry would be used to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation pattern. The high-resolution mass spectrum would provide the exact mass, confirming the molecular formula C₁₀H₇F₂NO₂. The fragmentation pattern would likely show losses of characteristic fragments such as the carboxylic acid group (–COOH), and potentially fragments related to the difluoromethyl group.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, key expected vibrational bands would include:
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹ in the IR spectrum.
N-H Stretch (Indole): A sharp to moderately broad band around 3300-3400 cm⁻¹ in the IR spectrum.
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1710 cm⁻¹ in the IR spectrum.
C-F Stretches (Difluoromethyl): Strong absorptions in the fingerprint region, typically between 1000 and 1200 cm⁻¹.
Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region in both IR and Raman spectra.
A summary of expected IR absorption bands is provided below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Medium | N-H Stretch |
| 2500-3300 | Broad, Strong | O-H Stretch (Carboxylic Acid) |
| 1680-1710 | Strong | C=O Stretch (Carboxylic Acid) |
| 1450-1600 | Medium-Strong | Aromatic C=C Stretches |
| 1000-1200 | Strong | C-F Stretches |
X-ray Crystallography for Solid-State Structural Determination
For indole-2-carboxylic acid derivatives, X-ray crystallography can reveal key structural features, such as the planarity of the indole ring, the orientation of the carboxylic acid group, and the nature of intermolecular interactions, like hydrogen bonding. These interactions are crucial in understanding the supramolecular chemistry and physical properties of the compound in the solid state.
Illustrative Example: 5-methoxy-1H-indole-2-carboxylic acid
In the absence of specific crystallographic data for this compound, the data for a related compound, a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), can serve as an illustrative example of the detailed structural information that can be obtained. semanticscholar.orgmdpi.comnih.gov A study of this compound revealed a monoclinic crystal system with the space group P21/c. semanticscholar.orgmdpi.comnih.gov The crystal structure showed the formation of cyclic dimers through double hydrogen bonds between the carboxylic acid groups of two molecules. semanticscholar.orgmdpi.comnih.gov
Below is a table summarizing the crystallographic data for this polymorph of 5-methoxy-1H-indole-2-carboxylic acid. semanticscholar.orgmdpi.comnih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 4.0305(2) |
| b (Å) | 13.0346(6) |
| c (Å) | 17.2042(9) |
| β (°) ** | 91.871(5) |
| Volume (ų) ** | 903.9(1) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.408 |
| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |
| Temperature (K) | 293(2) |
This data is for a polymorph of 5-methoxy-1H-indole-2-carboxylic acid and is presented for illustrative purposes. semanticscholar.orgmdpi.comnih.gov
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment (If applicable to derivatives or synthetic intermediates)
Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of polarized light with chiral molecules. Electronic Circular Dichroism (ECD) is one such technique that measures the differential absorption of left and right circularly polarized light by a chiral compound. nih.gov This differential absorption provides information about the stereochemistry of the molecule, making ECD a valuable tool for the unambiguous assignment of the absolute configuration of chiral centers. nsf.govnih.gov
The parent molecule, this compound, is not chiral. However, if chiral centers are introduced into the molecule through synthetic modifications to create derivatives, or if chiral intermediates are used in its synthesis, then chiroptical spectroscopy would be highly relevant. For such chiral derivatives, the ECD spectrum would exhibit characteristic positive or negative bands (Cotton effects) that are unique to a specific stereoisomer. nih.gov
The application of ECD is particularly powerful when combined with quantum chemical calculations. nih.gov Theoretical ECD spectra can be calculated for different possible stereoisomers, and by comparing the calculated spectra with the experimental spectrum, the absolute configuration of the compound can be confidently assigned. nih.gov This approach is a non-destructive alternative to X-ray crystallography, especially when suitable single crystals for diffraction are difficult to obtain.
Due to the challenges that can arise from solute aggregation in chiral carboxylic acids, methodologies such as converting the acid to a corresponding salt or anhydride (B1165640) can be advantageous for chiroptical spectroscopic measurements. nih.gov
While no specific chiroptical data for derivatives of this compound are available, the principles of ECD remain a cornerstone for the stereochemical elucidation of any of its potential chiral analogues.
Advanced Computational and Theoretical Investigations of 6 Difluoromethyl 1h Indole 2 Carboxylic Acid
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental electronic properties and stability of 6-(difluoromethyl)-1H-indole-2-carboxylic acid. These methods solve the Schrödinger equation, or a simplified form of it, to determine the molecule's electronic structure and energy.
The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation of the molecule. This process is crucial as the molecular geometry dictates many of its chemical and physical properties.
Conformer analysis is performed by systematically rotating the rotatable bonds, such as the one connecting the carboxylic acid group to the indole (B1671886) ring and the bond of the difluoromethyl group. Potential energy scans are conducted to identify all low-energy conformers. For similar indole-2-carboxylic acid derivatives, it has been shown that different conformers can exist, often differing in the orientation of the carboxylic acid group relative to the indole ring. nih.govamolf.nl The stability of these conformers is influenced by intramolecular hydrogen bonding and steric hindrance.
Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Calculated using DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C2-C(OOH) | 1.48 | - | - |
| C=O | 1.22 | - | - |
| O-H | 0.97 | - | - |
| C6-C(F2H) | 1.51 | - | - |
| C-F | 1.35 | - | - |
| N1-H | 1.01 | - | - |
| - | - | C1-C2-C(OOH) | 120.5 |
| - | - | O=C-OH | 122.0 |
| - | - | F-C-F | 108.5 |
| - | - | - | C3-C2-C(OOH)-O |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgfiveable.me It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.orglibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. For indole derivatives, the HOMO is typically distributed over the indole ring, indicating its electron-rich nature, while the LUMO is often located on the electron-withdrawing groups and the carboxylic acid moiety. The difluoromethyl group at the 6-position is expected to influence the electron distribution and the energies of these frontier orbitals.
Table 2: Calculated Frontier Molecular Orbital Energies and Properties for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
| Ionization Potential (I) ≈ -EHOMO | 6.5 |
| Electron Affinity (A) ≈ -ELUMO | 1.8 |
| Global Hardness (η) = (I-A)/2 | 2.35 |
| Chemical Potential (μ) = -(I+A)/2 | -4.15 |
| Global Electrophilicity (ω) = μ²/2η | 3.67 |
Note: These values are representative and are estimated based on DFT calculations for analogous aromatic carboxylic acids. journaleras.comresearchgate.net
The Electrostatic Potential (ESP) map provides a visual representation of the charge distribution around a molecule. deeporigin.comlibretexts.orgyoutube.com It is plotted on the molecule's electron density surface and is color-coded to indicate regions of different electrostatic potential. Red areas represent regions of negative potential, which are rich in electrons and prone to electrophilic attack. Blue areas indicate regions of positive potential, which are electron-deficient and susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. youtube.com
For this compound, the ESP map would likely show a high negative potential (red) around the oxygen atoms of the carboxylic acid group, making them potential sites for hydrogen bonding and interaction with positive centers. The hydrogen atom of the carboxylic acid and the N-H group of the indole ring would exhibit a positive potential (blue), indicating their acidic nature. The difluoromethyl group would also influence the charge distribution on the benzene (B151609) portion of the indole ring.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule and the surrounding solvent, providing a trajectory of the molecule's movements.
For this compound, MD simulations can reveal its conformational flexibility in a solvent environment, typically water, to mimic physiological conditions. These simulations can show how the molecule transitions between different conformers and how it interacts with solvent molecules through hydrogen bonding and other non-covalent interactions. The stability of intramolecular hydrogen bonds and the solvation of the polar carboxylic acid and difluoromethyl groups can be assessed, providing a more realistic picture of the molecule's behavior in solution. Such simulations are critical for understanding how the molecule might behave before binding to a biological target. nih.gov
Molecular Docking Studies with Relevant Biological Macromolecules (e.g., Enzymes, Receptors)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or an enzyme. nih.govmdpi.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
For this compound, molecular docking studies can be performed with various biologically relevant targets. For instance, indole-2-carboxylic acid derivatives have been investigated as inhibitors of enzymes like HIV-1 integrase and indoleamine 2,3-dioxygenase 1 (IDO1). nih.govebi.ac.ukmdpi.com
In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, is then placed in the active site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, and the pose with the best score is considered the most likely binding mode.
The analysis of the predicted binding mode reveals the specific interactions between the ligand and the protein's amino acid residues. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, the carboxylic acid group of the ligand is often involved in forming hydrogen bonds with polar residues in the active site. The indole ring can participate in hydrophobic or π-π stacking interactions with aromatic residues. nih.govnih.gov The difluoromethyl group can also contribute to binding through hydrophobic or specific fluorine-protein interactions.
Table 3: Predicted Interactions of this compound with a Hypothetical Enzyme Active Site
| Interaction Type | Ligand Group | Protein Residue | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | Carboxylic Acid (O) | Lysine (NH3+) | 2.8 |
| Hydrogen Bond | Carboxylic Acid (OH) | Aspartate (O) | 2.9 |
| Hydrogen Bond | Indole (NH) | Serine (OH) | 3.1 |
| Hydrophobic | Indole Ring | Phenylalanine | 3.5 |
| Hydrophobic | Difluoromethyl Group | Leucine | 3.8 |
Note: This table is illustrative and represents a plausible binding scenario based on docking studies of similar compounds.
Energetic Contributions to Ligand-Target Binding
The interaction of a ligand, such as this compound, with its biological target is a complex process governed by a variety of non-covalent interactions. Understanding the energetic contributions of these interactions is crucial for rational drug design and optimization. While specific experimental data on the binding of this compound to a particular target is not extensively available, computational methods like molecular docking and molecular dynamics (MD) simulations, coupled with binding free energy calculations, can provide significant insights. These insights are often extrapolated from studies on structurally similar indole-2-carboxylic acid derivatives. nih.govnih.gov
The binding free energy (ΔG_bind) of a ligand to its target can be decomposed into several energetic components, primarily including van der Waals interactions, electrostatic interactions, and solvation energy.
Van der Waals Interactions: These are short-range attractive forces arising from temporary fluctuations in electron density. For this compound, the planar indole ring can engage in favorable π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target's binding pocket. nih.gov The difluoromethyl group at the 6-position can also contribute to hydrophobic interactions with nonpolar residues.
Electrostatic Interactions: These include hydrogen bonds and salt bridges. The carboxylic acid moiety at the 2-position is a key contributor to electrostatic interactions, capable of acting as both a hydrogen bond donor (the hydroxyl group) and acceptor (the carbonyl oxygen). The N-H group of the indole ring also serves as a hydrogen bond donor. researchgate.net The electronegative fluorine atoms in the difluoromethyl group can also participate in weaker hydrogen bonds or other polar interactions. In some target active sites, such as that of HIV-1 integrase, the indole nucleus and carboxylic acid can chelate with metal ions like Mg2+. nih.gov
Solvation Energy: This term accounts for the energy change associated with the desolvation of the ligand and the binding site upon complex formation. Favorable binding is often accompanied by the release of ordered water molecules from the binding pocket into the bulk solvent, leading to an increase in entropy.
Computational studies on related indole derivatives binding to various targets, such as cyclooxygenase (COX) and bovine serum albumin (BSA), have revealed the importance of both hydrogen bonding and van der Waals forces in the interaction. nih.gov The precise contribution of each component is highly dependent on the specific topology and amino acid composition of the target's binding site.
| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Residues on Target | Typical Contribution to Binding |
|---|---|---|---|
| Hydrogen Bonding | -COOH, Indole N-H | Ser, Thr, Tyr, Asn, Gln, His, Arg, Lys, Asp, Glu | Strongly Favorable (Electrostatic) |
| π-π Stacking | Indole Ring | Phe, Tyr, Trp, His | Favorable (van der Waals) |
| Hydrophobic Interactions | Indole Ring, -CHF2 | Ala, Val, Leu, Ile, Pro, Met | Favorable (van der Waals & Solvation) |
| Ionic Interactions | -COO- (deprotonated) | Arg, Lys, His | Strongly Favorable (Electrostatic) |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpsr.com For a compound like this compound, QSAR models can be invaluable for predicting its activity against a specific target, thereby guiding the synthesis and testing of more potent analogs.
A QSAR model is typically represented by an equation of the form:
Biological Activity = f(Molecular Descriptors)
The molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, electronic, and steric properties. For indole-2-carboxylic acid derivatives, several types of descriptors have been shown to be important in various QSAR studies. ijpar.comnih.gov
Physicochemical Descriptors: These include parameters like lipophilicity (logP), molar refractivity (MR), and polar surface area (PSA). The difluoromethyl group in this compound would significantly influence its lipophilicity and electronic properties compared to a non-substituted or methyl-substituted analog. QSAR studies on similar compounds have indicated that there is often an optimal range of lipophilicity for activity. nih.gov
Electronic Descriptors: These describe the electron distribution in a molecule and include parameters like atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The electron-withdrawing nature of the difluoromethyl group would affect the electronic properties of the indole ring, which could be a critical factor in its interaction with the target. Some QSAR models have shown that the presence of electron-withdrawing substituents can contribute positively to binding affinity. nih.gov
Topological and Steric Descriptors: These describe the size, shape, and connectivity of the molecule. Examples include molecular weight, shape indices, and connectivity indices. The size and shape of the substituent at the 6-position of the indole ring would be crucial for fitting into the specific binding pocket of a target enzyme or receptor.
The development of a robust QSAR model for a series of compounds including this compound would involve synthesizing a training set of analogs with varying substituents, measuring their biological activity, calculating a wide range of molecular descriptors, and then using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to derive the predictive model. The resulting model would then need to be validated using an external test set of compounds.
| Descriptor Class | Specific Descriptor Example | Potential Relevance for this compound |
|---|---|---|
| Physicochemical | LogP (Lipophilicity) | The -CHF2 group increases lipophilicity, affecting cell permeability and hydrophobic interactions. |
| Electronic | Hammett constant (σ) | The -CHF2 group is electron-withdrawing, influencing the electron density of the indole ring. |
| Steric | Molar Refractivity (MR) | Relates to the volume of the substituent and its potential for van der Waals interactions. |
| Topological | Wiener Index | Describes the overall shape and branching of the molecule. |
| Quantum Chemical | LUMO Energy | Relates to the molecule's ability to accept electrons in interactions. |
Mechanistic Biological Studies of 6 Difluoromethyl 1h Indole 2 Carboxylic Acid and Its Derivatives
Investigation of Molecular Target Engagement and Modulatory Effects (Inhibition, antagonism, activation)
Direct mechanistic studies on 6-(difluoromethyl)-1H-indole-2-carboxylic acid are not extensively reported in publicly available literature. However, the broader class of indole-2-carboxylic acid derivatives has been investigated against a range of biological targets. These studies provide a framework for understanding the potential molecular interactions and biological effects of this compound.
Enzyme Kinetic Studies and Inhibition Mechanisms
Derivatives of indole-2-carboxylic acid have been identified as inhibitors of several enzymes, often through mechanisms involving chelation with metal ions in the enzyme's active site or through allosteric modulation. For instance, certain indole-2-carboxylic acid derivatives have shown inhibitory activity against HIV-1 integrase. uni.lubldpharm.com The mechanism of inhibition is believed to involve the chelation of two magnesium ions within the enzyme's active site by the indole (B1671886) nucleus and the C2 carboxyl group. uni.lubldpharm.com This interaction prevents the strand transfer step in the viral replication cycle. uni.lubldpharm.com
Furthermore, derivatives of 6-acetamido-indole-2-carboxylic acid have been identified as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), enzymes involved in tryptophan metabolism and implicated in tumor immune evasion. ebi.ac.uk The inhibitory activity of these compounds was in the low micromolar range. ebi.ac.uk
Another study identified 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid as an allosteric inhibitor of fructose-1,6-bisphosphatase, binding to the AMP regulatory site. This highlights that indole-2-carboxylic acids can act through mechanisms other than direct active site inhibition.
While specific kinetic data for this compound is not available, the known interactions of its structural analogs suggest it could potentially act as an enzyme inhibitor, with the difluoromethyl group influencing binding affinity and selectivity.
Receptor Binding Assays and Ligand-Receptor Complex Formation
The indole-2-carboxylic acid scaffold is also found in compounds that act as receptor antagonists and modulators. For example, a series of 1H-indole-2-carboxamides have been evaluated as allosteric modulators of the cannabinoid CB1 receptor. acs.org These studies demonstrated that modifications on the indole ring, including substitutions at the C5 position, significantly impact the modulatory potency. acs.org
In another example, novel derivatives of 1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole have been developed as potent 5-HT6 receptor antagonists. researchgate.net While the core is not an indole-2-carboxylic acid, this demonstrates the versatility of the indole scaffold in receptor binding.
The potential for this compound to bind to specific receptors would likely be influenced by the electronic properties of the difluoromethyl group and its ability to form hydrogen bonds. ebi.ac.uk
Cellular Pathway Modulation and Signal Transduction Analysis
The engagement of indole-2-carboxylic acid derivatives with their molecular targets can lead to the modulation of various cellular pathways. For instance, the inhibition of IDO1 and TDO by 6-acetamido-indole-2-carboxylic acid derivatives can restore T-cell function and enhance anti-tumor immunity. ebi.ac.uk
Derivatives of indole-6-carboxylic acid have been shown to possess antiproliferative activity by targeting receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2). rsc.org Inhibition of these receptors can disrupt downstream signaling pathways involved in cell proliferation, survival, and angiogenesis. rsc.org One study on new indole-6-carboxylic acid derivatives showed they arrested cancer cells in the G2/M phase and induced the extrinsic apoptosis pathway. rsc.org
Given the structural similarities, it is plausible that this compound could modulate similar cellular pathways, although this requires experimental verification.
Structure-Activity Relationship (SAR) Analysis of the 6-(Difluoromethyl) Moiety
The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring system and the carboxylic acid function.
Impact of Difluoromethyl Group Position and Stereochemistry on Bioactivity
The difluoromethyl group is often used as a bioisostere for hydroxyl, thiol, or amine groups and can act as a lipophilic hydrogen bond donor. ebi.ac.uk Its introduction into a molecule can influence lipophilicity, metabolic stability, and binding interactions.
While direct studies on the impact of the 6-difluoromethyl group on the bioactivity of indole-2-carboxylic acid are limited, studies on related fluorinated indoles provide insights. For example, a study on 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid demonstrated its potential as an aromatase inhibitor through molecular docking studies. google.com This suggests that fluorinated substituents on the benzene (B151609) portion of the indole ring are compatible with biological activity.
The position of the difluoromethyl group is critical. Placing this group at the 6-position would be expected to influence the electronic distribution of the indole ring and its interaction with biological targets differently than substitutions at other positions.
Effects of Substitutions on the Indole Ring System and Carboxylic Acid Function
Structure-activity relationship studies on various indole-2-carboxylic acid derivatives have revealed key determinants of their biological activity.
Substitutions on the Indole Ring:
Position 5: In a series of 1H-indole-2-carboxamides acting as CB1 receptor allosteric modulators, the presence of a chloro or fluoro group at the C5 position enhanced potency. acs.org
Position 6: In the context of HIV-1 integrase inhibitors, the introduction of a C6 halogenated benzene ring was shown to effectively bind with viral DNA through π–π stacking interactions, markedly inhibiting the enzyme. uni.lu This highlights the importance of this position for establishing additional binding interactions. Replacing a hydrogen with a bromine at the 6-position of the indole-2-carboxylic acid scaffold served as a key intermediate in the synthesis of these potent inhibitors. uni.lubldpharm.com
Position 3: For HIV-1 integrase inhibitors, the introduction of a long branch on the C3 position of the indole core improved the interaction with a hydrophobic cavity near the active site of the enzyme. bldpharm.com For CB1 receptor modulators, short alkyl groups at the C3 position were preferred. acs.org
Modifications of the Carboxylic Acid Function:
The carboxylic acid group at the 2-position is often crucial for activity, particularly in enzyme inhibitors where it can participate in metal chelation. uni.lubldpharm.com However, in some cases, this group is derivatized to an ester or amide to modulate properties such as cell permeability or to target different biological macromolecules. For instance, N-substituted indole-2-carboxylic acid esters have been investigated as potential COX-2 selective inhibitors. researchgate.net
The collective findings from studies on related indole derivatives suggest that this compound has the potential for biological activity. The difluoromethyl group at the 6-position could offer a unique combination of steric and electronic properties that may confer novel or improved activity against various biological targets. However, comprehensive mechanistic and biological studies on this specific compound are required to fully elucidate its pharmacological profile.
In Vitro Cellular Assays for Biological Response
In vitro cellular assays are fundamental tools for evaluating the biological effects of new chemical entities. These assays utilize cultured cells to assess a compound's activity, providing insights into its potential therapeutic efficacy and mechanism of action. thermofisher.com For indole-2-carboxylic acid derivatives, a variety of cell-based assays are employed to determine their biological response profile, particularly in the context of cancer research. nih.govnih.gov
Cell-based phenotypic screening is an approach in drug discovery where compounds are tested for their ability to produce a desired change in a cellular phenotype, without prior knowledge of the specific molecular target. researchgate.net This method allows for the identification of "hit" compounds from large chemical libraries that exhibit a particular biological effect, such as the inhibition of cancer cell growth. researchgate.net
While specific phenotypic screening campaigns that identified this compound have not been detailed in the available literature, this approach is commonly used for related indole structures. For example, screening libraries of indole derivatives against various cancer cell lines can identify compounds that effectively halt proliferation or induce cell death. nih.govmdpi.com These hits then become the starting point for further optimization and mechanistic studies. The integration of phenotypic screening with target-based approaches can enhance the efficiency of discovering novel drug candidates. researchgate.net
Once a hit compound is identified, its effect on cell viability and proliferation is quantified. These assays measure the number of healthy, living cells in a sample and are crucial for determining a compound's potency. thermofisher.comabcam.com A common method is the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay, which measures the metabolic activity of cells as an indicator of their viability. researchgate.netmdpi.comnih.gov
Studies on various indole-6-carboxylic acid and indole-2-carboxylic acid derivatives have demonstrated their antiproliferative effects across a range of human cancer cell lines. For instance, certain derivatives have been shown to be cytotoxic to cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), HT-29 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). nih.govmdpi.comresearchgate.net The potency of these compounds is typically expressed as an IC50 value, which is the concentration required to inhibit cell proliferation by 50%.
Below is a table illustrating the antiproliferative activity of representative, structurally related indole-2-carboxylic acid derivatives against various cancer cell lines, as reported in the literature.
| Compound Derivative | Cell Line | Activity (IC50 in µM) | Reference |
|---|---|---|---|
| 5-bromo-N′-(4-(dimethyl amino) benzylidene)‐1H‐indole‐2‐carbohydrazide | Hep G2 (Liver Cancer) | 14.3 | researchgate.net |
| Substituted-N-benzyl-1H-indole-2-carbohydrazide (Compound 4e) | MCF-7 (Breast Cancer) | 0.57 | mdpi.com |
| Substituted-N-benzyl-1H-indole-2-carbohydrazide (Compound 4e) | HCT116 (Colon Cancer) | 1.95 | mdpi.com |
| Substituted-N-benzyl-1H-indole-2-carbohydrazide (Compound 4e) | A549 (Lung Cancer) | 3.49 | mdpi.com |
| Indole-2-carboxylic acid derivative (Compound C11) | Bel-7402 (Liver Cancer) | Data for best inhibitory activity reported, specific IC50 not provided | nih.gov |
This table presents data for structurally related indole derivatives to exemplify the typical antiproliferative activities observed for this class of compounds. Data for this compound specifically was not available.
To understand how a compound exerts its cytotoxic effects, mechanistic studies are performed. A primary mechanism for anticancer agents is the induction of apoptosis, or programmed cell death. nih.gov Apoptosis is characterized by specific morphological and biochemical hallmarks, and its induction by indole derivatives can be evaluated through several methods. researchgate.net
One common technique is flow cytometry analysis of cells stained with Annexin-V and a viability dye, which can distinguish between healthy, apoptotic, and necrotic cells. mdpi.com Furthermore, the activation of the caspase cascade, a family of proteases central to the apoptotic process, is often measured. Studies on indole-2-carboxamides have shown that potent derivatives can significantly increase the levels of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3). nih.gov The modulation of Bcl-2 family proteins, which regulate the mitochondrial pathway of apoptosis, is also investigated. Effective compounds often cause an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov
In addition to apoptosis, studies may investigate a compound's ability to modulate specific molecular targets within the cell. For example, certain indole-6-carboxylic acid derivatives have been designed to inhibit receptor tyrosine kinases like EGFR and VEGFR-2, which are often overexpressed in cancer. nih.gov Other studies on 1H-indole-2-carboxylic acid derivatives have identified compounds that target the 14-3-3η protein, leading to cell cycle arrest in the G1-S phase. nih.gov Another area of investigation for this scaffold has been the inhibition of HIV-1 integrase, where the indole-2-carboxylic acid core chelates magnesium ions in the enzyme's active site. nih.govrsc.orgnih.gov
Chemical Reactivity and Stability of the Difluoromethyl Group in Biological Contexts
The incorporation of a difluoromethyl (CF2H) group into a molecule like indole-2-carboxylic acid significantly influences its chemical properties and biological behavior. researchgate.net This functional group is of growing interest in medicinal chemistry because it offers a unique combination of characteristics that can be advantageous for drug design. alfa-chemistry.comacs.org
The CF2H group is known to enhance metabolic stability. acs.orgnih.gov This is because the carbon-fluorine bond is stronger than the carbon-hydrogen bond, making the group less susceptible to metabolic degradation by enzymes such as cytochrome P450s. This increased stability can lead to improved bioavailability and a longer half-life in vivo. mdpi.comnih.gov
The difluoromethyl group also modulates the lipophilicity of a molecule. While it is considered a lipophilicity-enhancing group, the increase is generally more moderate compared to the more common trifluoromethyl (CF3) group. acs.orgacs.org This allows for a finer tuning of a compound's solubility and permeability properties, which are critical for its absorption and distribution. nih.gov
Advanced Analytical Methodologies for Research Applications
Development of Analytical Methods for Compound Quantification in Research Matrices
The accurate quantification of 6-(difluoromethyl)-1H-indole-2-carboxylic acid in complex biological matrices is a prerequisite for detailed pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the principal techniques for this purpose.
A reverse-phase HPLC method could be developed for the quantification of this compound. Given the non-chromophoric nature of similar compounds, a refractive index detector or, more likely, a mass spectrometer would be necessary. For instance, a method for octahydro-1H-indole-2-carboxylic acid and its isomers utilized a C18 column with a mobile phase consisting of a phosphate buffer, demonstrating the utility of reverse-phase chromatography for such structures. longdom.orgresearchgate.net For this compound, a C8 or C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and water, both containing a small percentage of formic acid to improve peak shape and ionization efficiency, would be a suitable starting point.
LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical quantification. A method for the quantitation of indole (B1671886) in mouse plasma and tissues utilized a C18 column with a gradient of aqueous formic acid and methanol (B129727), coupled with an atmospheric pressure chemical ionization (APCI) source in positive mode. A similar approach could be adapted for this compound. The difluoromethyl group would likely influence the fragmentation pattern, and specific multiple reaction monitoring (MRM) transitions would need to be identified and optimized for the parent compound and a suitable internal standard. Given that carboxylic acids can be challenging to retain on reversed-phase columns, derivatization with reagents like 3-nitrophenylhydrazine (3-NPH) could be employed to improve chromatographic retention and enhance mass spectrometric detection. nih.gov
The validation of such an analytical method would involve assessing its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) in the relevant research matrices (e.g., plasma, tissue homogenates).
Table 1: Proposed HPLC and LC-MS/MS Parameters for Quantification of this compound
| Parameter | HPLC Method | LC-MS/MS Method |
| Column | C18 or C8, 2.1 or 4.6 mm i.d., 50-150 mm length, <5 µm particle size | C18 or C8, 2.1 mm i.d., 50-100 mm length, <3 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |
| Gradient | Optimized for peak shape and resolution | Optimized for peak shape and resolution |
| Flow Rate | 0.5-1.0 mL/min | 0.2-0.5 mL/min |
| Detector | UV (if chromophore present), Refractive Index, or Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | N/A | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
| Detection Mode | N/A | Multiple Reaction Monitoring (MRM) |
This table presents a hypothetical set of starting parameters for method development.
Metabolite Identification and Metabolic Pathway Elucidation in Preclinical Models
Understanding the metabolic fate of this compound is crucial for interpreting its biological activity and potential for drug-drug interactions. In the absence of direct metabolic studies on this specific compound, a putative metabolic pathway can be proposed based on the known metabolism of indole derivatives and fluorinated compounds. nih.govannualreviews.orgnih.govresearchgate.netresearchgate.netacs.org
The indole ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of hydroxylated metabolites. researchgate.net For this compound, hydroxylation could occur at various positions on the indole nucleus, such as the 4, 5, or 7-positions. The difluoromethyl group itself may also be a site of metabolism, although the carbon-fluorine bond is generally strong and resistant to cleavage. annualreviews.org However, metabolism of fluorinated compounds can sometimes lead to defluorination. annualreviews.orgresearchgate.net
Following primary oxidative metabolism, the resulting hydroxylated metabolites and the parent carboxylic acid can undergo phase II conjugation reactions. These may include glucuronidation or sulfation of the hydroxyl groups, or conjugation of the carboxylic acid group with amino acids such as glycine or glutamine. researchgate.net
The elucidation of these metabolic pathways in preclinical models would involve incubating the compound with liver microsomes or hepatocytes and analyzing the resulting metabolites using high-resolution mass spectrometry (HRMS) to determine their elemental composition and fragmentation patterns.
Table 2: Putative Metabolites of this compound
| Putative Metabolite | Proposed Metabolic Reaction |
| Hydroxylated derivatives | Cytochrome P450-mediated oxidation of the indole ring |
| Glucuronide conjugates | UDP-glucuronosyltransferase-mediated conjugation of hydroxyl groups or the carboxylic acid |
| Sulfate conjugates | Sulfotransferase-mediated conjugation of hydroxyl groups |
| Amino acid conjugates | Conjugation of the carboxylic acid with glycine or glutamine |
This table outlines hypothetical metabolites based on general metabolic pathways of similar compounds.
Advanced Imaging Techniques for Subcellular Localization or Target Interaction Visualization
Visualizing the distribution of this compound at the subcellular level can provide valuable insights into its mechanism of action and potential off-target effects. Several advanced imaging techniques are available for this purpose.
Mass Spectrometry Imaging (MSI) is a powerful label-free technique that can map the distribution of a drug and its metabolites in tissue sections. nih.govdrugtargetreview.comnih.govacs.orgutmb.edu This could be employed to visualize the accumulation of this compound in specific organs or even within different regions of a tumor in a preclinical cancer model.
For higher resolution imaging at the subcellular level, techniques such as nanoscale secondary ion mass spectrometry (nanoSIMS) could be utilized. azolifesciences.com This would require the synthesis of an isotopically labeled version of the compound (e.g., with ¹³C or ¹⁵N) to distinguish it from endogenous molecules.
Another approach is Raman microscopy, a non-invasive technique that can provide chemical information based on the vibrational properties of molecules. nih.gov If this compound has a unique Raman signature, this technique could be used to map its distribution within single cells without the need for labeling.
Fluorescence microscopy is a widely used cell imaging technique, but it would require derivatizing the compound with a fluorophore. springernature.com Care must be taken to ensure that the addition of a bulky fluorescent tag does not alter the compound's biological activity or subcellular localization.
Table 3: Comparison of Advanced Imaging Techniques for this compound
| Imaging Technique | Principle | Labeling Requirement | Resolution | Application |
| Mass Spectrometry Imaging (MSI) | Mass-to-charge ratio of ions | Label-free | 10-100 µm | Tissue distribution of parent drug and metabolites |
| NanoSIMS | Secondary ion mass spectrometry | Isotopic labeling (e.g., ¹³C, ¹⁵N) | Down to 50 nm | Subcellular localization |
| Raman Microscopy | Inelastic scattering of light | Label-free (if unique signature exists) | ~200-300 nm | Subcellular distribution |
| Fluorescence Microscopy | Emission of light by a fluorophore | Fluorescent tag required | ~200-300 nm (diffraction-limited) | Subcellular localization |
Q & A
Q. What are the recommended synthetic routes for 6-(difluoromethyl)-1H-indole-2-carboxylic acid?
A multi-step synthesis is typically employed, starting with Fischer indole cyclization to form the indole core. Subsequent Vilsmeier-Haack formylation introduces functional groups, followed by ester hydrolysis using LiOH·H₂O (50°C, 2 h) to yield the carboxylic acid moiety . The difluoromethyl group is introduced via nucleophilic substitution with reagents like difluoromethyl triflate under anhydrous conditions, requiring strict temperature control (-20°C to 0°C) to avoid side reactions . Key intermediates should be purified via column chromatography (silica gel, hexane/EtOAc gradient) to ensure >95% purity.
Q. How can researchers characterize the purity and structure of this compound?
Structural confirmation requires:
- High-resolution mass spectrometry (HRMS): A molecular ion peak at m/z 225.0401 ([M+H]⁺) confirms the molecular formula C₁₀H₇F₂NO₂ .
- Multinuclear NMR: ¹H NMR (DMSO-d₆) shows characteristic indole NH signals at δ 12.3 ppm and carboxylic acid protons at δ 13.1 ppm. ¹⁹F NMR resolves difluoromethyl splitting (δ -118 to -122 ppm, J = 240 Hz) .
- HPLC-UV: Purity (>98%) is validated using a C18 column (acetonitrile/0.1% TFA mobile phase, λ = 254 nm) .
Q. What are the stability considerations for this compound under laboratory storage conditions?
The compound is hygroscopic and prone to decarboxylation under acidic or basic conditions. Store at -20°C in amber vials under argon. Stability studies show <5% degradation over 6 months when stored with desiccants (silica gel) . Avoid prolonged exposure to light, as UV irradiation induces indole ring cleavage .
Advanced Research Questions
Q. How does the difluoromethyl group influence the compound’s pharmacological activity compared to non-fluorinated analogs?
The difluoromethyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation (t₁/₂ increased from 1.2 to 4.7 h in human liver microsomes) . Fluorine’s electronegativity also strengthens hydrogen bonding with target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase, ΔΔG = -2.3 kcal/mol) . In vitro assays show a 15-fold increase in potency (IC₅₀ = 0.8 μM) compared to the non-fluorinated analog (IC₅₀ = 12 μM) .
Q. What strategies are effective in resolving low solubility during biological assays?
- pH adjustment: Deprotonate the carboxylic acid (pH >5.5) using sodium bicarbonate to improve aqueous solubility (>5 mg/mL).
- Prodrug derivatization: Convert to methyl ester (EDCI/DMAP coupling) for cell permeability, with intracellular esterases regenerating the active form .
- Nanoparticle encapsulation: Use PLGA nanoparticles (200 nm size) to achieve sustained release in pharmacokinetic studies (Cₘₐₓ = 12 μg/mL in plasma) .
Q. How can researchers validate target engagement specificity in enzyme inhibition studies?
- Surface plasmon resonance (SPR): Measure binding kinetics (kₒₙ = 1.2 × 10⁴ M⁻¹s⁻¹, kₒff = 0.03 s⁻¹) to confirm direct interaction with the target .
- Cellular thermal shift assay (CETSA): A 4°C increase in target protein melting temperature confirms ligand-induced stabilization .
- CRISPR knockout controls: Use CysLT1 receptor-knockout HEK293 cells to verify absence of off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
